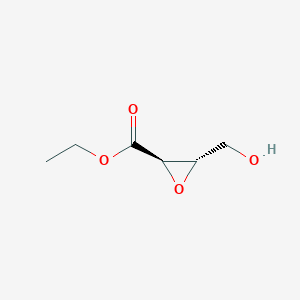
Ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is an organic compound with the molecular formula C6H10O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a carboxylic acid ester group and a hydroxymethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, ethyl ester: This compound has a similar structure but with an additional methyl group.
Ethyl oxirane-2-carboxylate: This compound lacks the hydroxymethyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is unique due to the presence of both the hydroxymethyl and ester groups, which provide distinct reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
117069-18-8 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
JSWMMEAMKHHEDN-CRCLSJGQSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](O1)CO |
SMILES canónico |
CCOC(=O)C1C(O1)CO |
Sinónimos |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


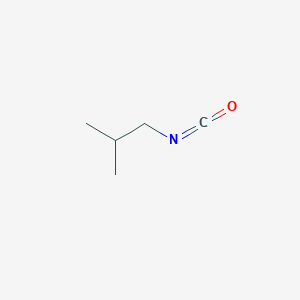
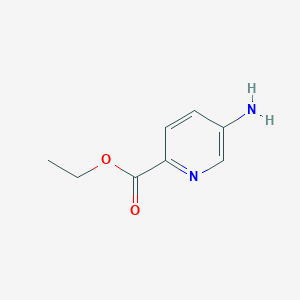

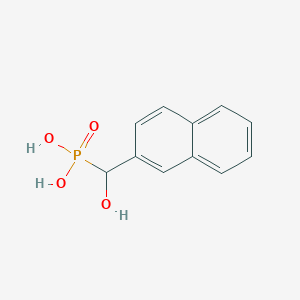
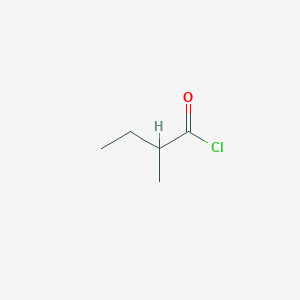
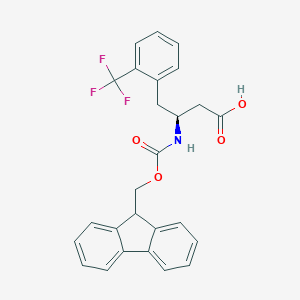
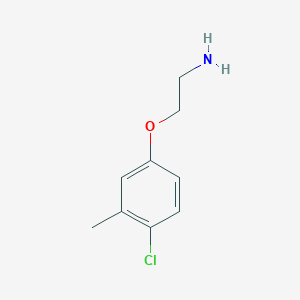

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
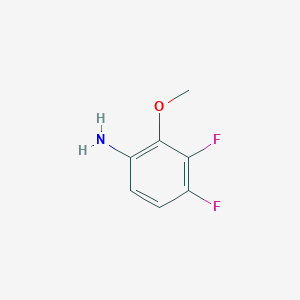
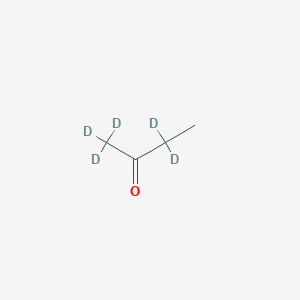
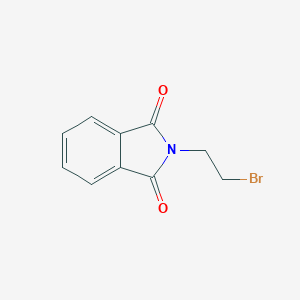

![7-Oxo-3,7-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
